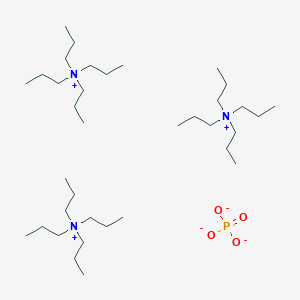

Tetrapropylammoniumphosphate

Description

Tetrapropylammonium phosphate is an ammonium salt composed of a tetrapropylammonium cation [(C₃H₇)₄N⁺] paired with a phosphate anion (PO₄³⁻). These salts are commonly used in organic synthesis, catalysis, and electrochemical applications due to their ionic conductivity and solubility in polar solvents .

Properties

Molecular Formula |

C36H84N3O4P |

|---|---|

Molecular Weight |

654.0 g/mol |

IUPAC Name |

tetrapropylazanium;phosphate |

InChI |

InChI=1S/3C12H28N.H3O4P/c3*1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h3*5-12H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChI Key |

IGZKEGRSNICPPP-UHFFFAOYSA-K |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammoniumphosphate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide such as n-bromopropane. The reaction follows a Menshutkin reaction mechanism: [ (C3H7)3N + C3H7Br \rightarrow (C3H7)4N+Br- ] The resulting tetrapropylammonium bromide is then reacted with a phosphate source, such as phosphoric acid, to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous processes using reactors designed for precise control of reaction conditions. The use of ion-exchange resins or electrodialysis can further purify the compound .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammoniumphosphate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: TPAP in the presence of a co-oxidant such as N-methylmorpholine-N-oxide (NMO) is commonly used.

Substitution: Strong nucleophiles and appropriate solvents are typically employed.

Major Products:

Oxidation: Aldehydes and ketones are the primary products.

Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

Tetrapropylammoniumphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst and in the synthesis of zeolites and other porous materials.

Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tetrapropylammoniumphosphate exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can disrupt membrane integrity and alter ion transport, leading to various biological effects. The phosphate group can participate in phosphorylation reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetrapropylammonium phosphate with structurally related tetraalkylammonium salts:

Key Research Findings

- Synthetic Utility : Tetraalkylammonium salts like tetrabutylammonium hexafluorophosphate are critical in phase-transfer catalysis, enabling reactions between immiscible phases (e.g., aqueous and organic layers) .

- Electrochemical Performance: Hexafluorophosphate salts exhibit superior ionic conductivity in non-aqueous electrolytes compared to phosphate or hydroxide analogs .

- Toxicity Profile : Tetrapropylammonium hydroxide’s corrosive nature contrasts with the milder hazards of hexafluorophosphate salts, reflecting anion-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.